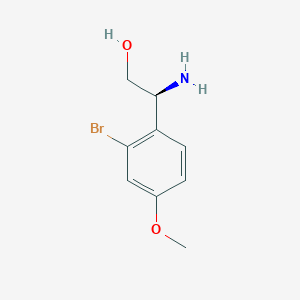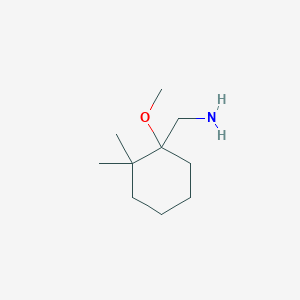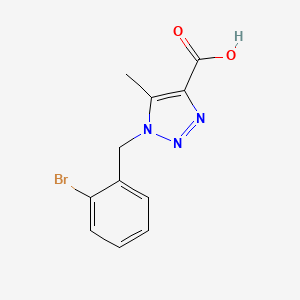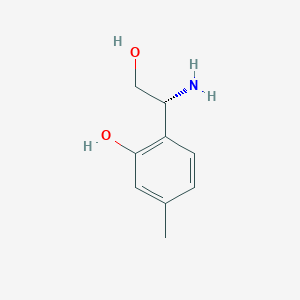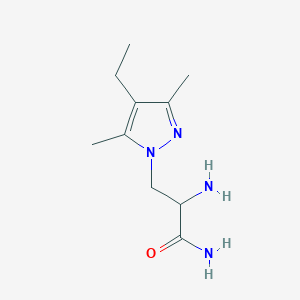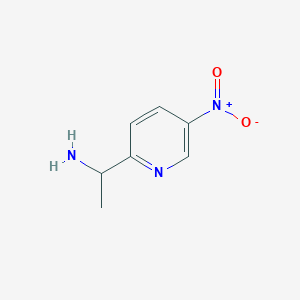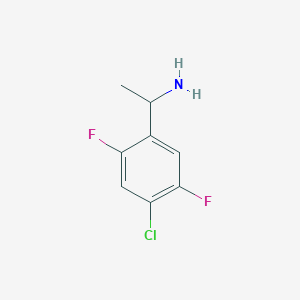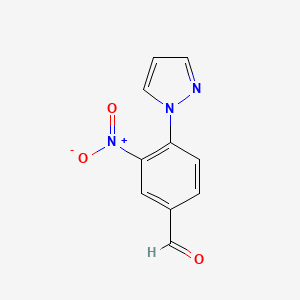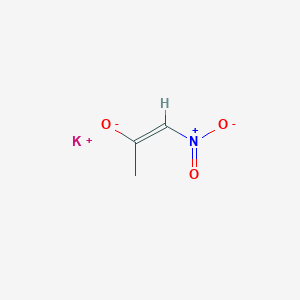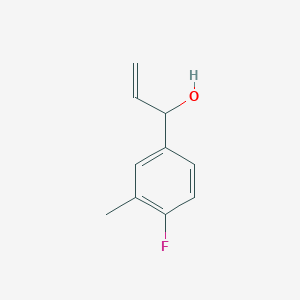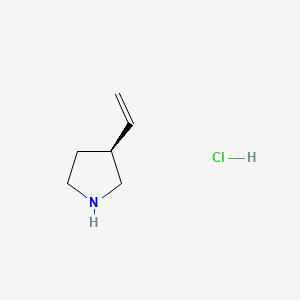
(3S)-3-ethenylpyrrolidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-ethenylpyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethenyl group attached to the third carbon of the pyrrolidine ring, and it is commonly found in its hydrochloride salt form. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-ethenylpyrrolidinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a substitution reaction. This can be done using reagents like vinyl halides under basic conditions.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing large reactors to perform the cyclization step efficiently.
Continuous Flow Chemistry: Employing continuous flow reactors to introduce the ethenyl group, which allows for better control over reaction conditions and yields.
Purification and Crystallization: The compound is purified through crystallization techniques to obtain the hydrochloride salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-ethenylpyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (3S)-3-formylpyrrolidine or (3S)-3-carboxypyrrolidine.
Reduction: Formation of (3S)-3-ethylpyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
(3S)-3-ethenylpyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-ethenylpyrrolidinehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-ethylpyrrolidinehydrochloride: Similar structure but with an ethyl group instead of an ethenyl group.
(3S)-3-methylpyrrolidinehydrochloride: Contains a methyl group at the third position.
(3S)-3-propylpyrrolidinehydrochloride: Contains a propyl group at the third position.
Uniqueness
(3S)-3-ethenylpyrrolidinehydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C6H12ClN |
|---|---|
Poids moléculaire |
133.62 g/mol |
Nom IUPAC |
(3S)-3-ethenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-4-7-5-6;/h2,6-7H,1,3-5H2;1H/t6-;/m1./s1 |
Clé InChI |
AEDUVXGOGRMQCK-FYZOBXCZSA-N |
SMILES isomérique |
C=C[C@@H]1CCNC1.Cl |
SMILES canonique |
C=CC1CCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
